molecular formula C8H3F3O3 B2550622 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid CAS No. 1511022-22-2

2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid

Cat. No.: B2550622
CAS No.: 1511022-22-2
M. Wt: 204.104
InChI Key: OHRKDZQCZWHHJE-UHFFFAOYSA-N
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Description

2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid is a chemical compound with the molecular formula C8H3F3O3 and a molecular weight of 204.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable oxidizing agent. One common method includes the use of potassium permanganate (KMnO4) in an acidic medium to oxidize the aldehyde group to a carboxylic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethyl group can significantly affect the compound’s chemical and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-oxo-2-(2,3,4-trifluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRKDZQCZWHHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(=O)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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